molecular formula C12H26 B14559153 2,3,5-Trimethyl-3-(propan-2-yl)hexane CAS No. 62199-84-2

2,3,5-Trimethyl-3-(propan-2-yl)hexane

Cat. No.: B14559153
CAS No.: 62199-84-2
M. Wt: 170.33 g/mol
InChI Key: GUMUKRVQSSIBJO-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-3-(propan-2-yl)hexane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse applications and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-3-(propan-2-yl)hexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3,5-trimethylhexane, with isopropyl halide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the alkylation reaction. These catalysts not only increase the reaction rate but also improve the selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-3-(propan-2-yl)hexane can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

2,3,5-Trimethyl-3-(propan-2-yl)hexane has various applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of branched alkanes.

    Biology: It can be used in studies involving lipid metabolism and the role of branched hydrocarbons in biological systems.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-3-(propan-2-yl)hexane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

2,3,5-Trimethyl-3-(propan-2-yl)hexane can be compared with other similar compounds such as:

    2,3,5-Trimethylhexane: Similar structure but lacks the isopropyl group.

    2,2,5-Trimethylhexane: Different branching pattern.

    2,3,3-Trimethylhexane: Another isomer with a different arrangement of methyl groups.

The uniqueness of this compound lies in its specific branching pattern, which influences its chemical reactivity and physical properties.

Properties

CAS No.

62199-84-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,5-trimethyl-3-propan-2-ylhexane

InChI

InChI=1S/C12H26/c1-9(2)8-12(7,10(3)4)11(5)6/h9-11H,8H2,1-7H3

InChI Key

GUMUKRVQSSIBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(C)C)C(C)C

Origin of Product

United States

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